(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid
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Overview
Description
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a fluorinated aromatic ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid typically involves multiple steps:
Fmoc Protection:
Formation of the Acetic Acid Moiety: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the acetic acid functionality.
Fluorination and Methoxylation: The aromatic ring is functionalized with fluorine and methoxy groups through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or to convert functional groups to their reduced forms.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group in peptide synthesis.
Biology: Studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The Fmoc group can protect amines during synthesis, while the fluorinated aromatic ring can interact with enzymes and receptors, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid: Similar structure but lacks the fluorine and methoxy groups.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(4-fluorophenyl)acetic acid: Similar structure with a different position of the fluorine atom.
Uniqueness
The presence of both fluorine and methoxy groups on the aromatic ring of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(5-fluoro-2-methoxyphenyl)acetic acid makes it unique compared to its analogs. These substituents can significantly influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
Molecular Formula |
C24H20FNO5 |
---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(5-fluoro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C24H20FNO5/c1-30-21-11-10-14(25)12-19(21)22(23(27)28)26-24(29)31-13-20-17-8-4-2-6-15(17)16-7-3-5-9-18(16)20/h2-12,20,22H,13H2,1H3,(H,26,29)(H,27,28)/t22-/m0/s1 |
InChI Key |
DEUPXRICVATOPH-QFIPXVFZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)F)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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